Hesperetin Dibenzyl Ether
CAS No.:
Cat. No.: VC0204349
Molecular Formula: C₃₀H₂₆O₆
Molecular Weight: 482.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₂₆O₆ |
---|---|
Molecular Weight | 482.52 |
Introduction
Chemical Identity and Structure
Molecular Properties
Hesperetin Dibenzyl Ether, identified by PubChem CID 71459545, possesses the molecular formula C23H20O6 and a molecular weight of 392.4 g/mol . The compound is also known by its systematic name 2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one and is registered under CAS number 116222-56-1 . The structure features the characteristic flavanone scaffold with specific modifications, including benzyl ether groups that distinguish it from the parent compound hesperetin.
Physical Characteristics
The compound presents as a yellow solid and demonstrates solubility in dichloromethane (DCM), suggesting moderate lipophilicity . This physical property profile is consistent with the presence of both polar functional groups and hydrophobic benzyl moieties in its structure.
Table 1: Physical and Chemical Properties of Hesperetin Dibenzyl Ether
Structural Features
Core Structure
The core structure of Hesperetin Dibenzyl Ether consists of a 2,3-dihydro-4H-1-benzopyran-4-one system, which represents the fundamental skeleton of flavanones . This heterocyclic framework provides the structural foundation upon which the specific substituents are arranged to create the unique chemical identity of the compound.
Substituent Pattern
The molecule features several key substituents that define its chemical behavior:
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A 5-hydroxy group on the A-ring
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A 2-(3-hydroxy-4-methoxyphenyl) substituent as the B-ring
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A 7-(phenylmethoxy) group representing the benzyl ether modification
This specific pattern of substituents contributes to the compound's physical properties and potential biological activities. The benzyl ether group, in particular, represents a significant modification from the parent hesperetin structure that likely alters its lipophilicity, solubility profile, and interactions with biological targets.
Synthesis and Preparation
Role as Synthetic Intermediate
Hesperetin Dibenzyl Ether is primarily identified as an intermediate in the synthesis of (R)-Hesperetin (H289485), which is the bioactive flavanone found in citrus fruits . The compound's role in synthetic pathways suggests its importance in stereoselective production of hesperetin derivatives.
Applications in Organic Synthesis
Protection Strategy
Benzyl ethers are widely used in organic synthesis as protecting groups for hydroxyl functionalities. In the context of flavonoid chemistry, Hesperetin Dibenzyl Ether likely serves this critical role by protecting specific hydroxyl groups during selective chemical transformations of other functional groups in the molecule. This protection strategy is essential for controlled modification of complex natural products like hesperetin.
Precursor to Bioactive Compounds
As an intermediate in hesperetin synthesis, Hesperetin Dibenzyl Ether contributes to the production pathway of compounds with established biological activities. Hesperetin itself exhibits antioxidant, anti-inflammatory, and antitumor activities, but suffers from relatively low solubility (1.35 mg·L⁻¹) and poor bioavailability . The use of intermediates like Hesperetin Dibenzyl Ether may facilitate the development of derivatives with enhanced pharmacological properties.
Research Context
Structure-Activity Relationships
Knowledge Gaps and Research Opportunities
Comprehensive Characterization
The available literature lacks comprehensive physical and chemical characterization data for Hesperetin Dibenzyl Ether. Future research could address this gap by providing detailed spectroscopic analyses (NMR, IR, MS), crystallographic data, thermal properties, and expanded solubility profiles in various solvents.
Biological Activity Evaluation
Direct assessment of any biological activities of Hesperetin Dibenzyl Ether would clarify its potential beyond being a synthetic intermediate. Given that other hesperetin derivatives show promising enzyme inhibitory activities, investigation of similar properties in Hesperetin Dibenzyl Ether could reveal unexpected bioactivities.
Synthetic Methodology Development
Development and optimization of synthetic routes specifically for Hesperetin Dibenzyl Ether, including stereoselective methods if applicable, would benefit researchers working with this compound. Improved synthetic protocols could enhance yield, purity, and accessibility for research applications.
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